An In-Depth Technical Guide to 5-(Difluoromethoxy)-2-nitroanisole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-(Difluoromethoxy)-2-nitroanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Difluoromethoxy)-2-nitroanisole, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging insights from structurally related molecules and established chemical principles, this document will explore its core chemical properties, plausible synthetic routes, and foreseeable applications.
Introduction: The Strategic Value of Fluorination
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of properties. It can act as a bioisostere for hydroxyl, thiol, or even methoxy groups, while enhancing metabolic stability, increasing lipophilicity, and potentially modulating binding interactions through its ability to act as a lipophilic hydrogen-bond donor.[1] The strategic placement of this group on a nitroanisole scaffold, as in 5-(Difluoromethoxy)-2-nitroanisole, creates a versatile building block for the synthesis of more complex and potentially bioactive molecules.
Core Chemical Properties
Structural and Physicochemical Data (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₇F₂NO₃ | Based on chemical structure |
| Molecular Weight | 203.14 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale yellow to light brown solid | Analogy with similar nitroaromatic compounds like 5-Fluoro-2-nitroanisole.[2] |
| Melting Point | Expected to be in the range of 50-100 °C | Based on the melting points of related structures like 5-Fluoro-2-nitroanisole (49-51 °C) and 2-Methoxy-5-nitroaniline (117-119 °C).[3][4] |
| Boiling Point | Expected to be >250 °C | Based on the boiling point of 5-Fluoro-2-nitroanisole (272 °C).[3] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, acetone) and poorly soluble in water. | General solubility of nitroaromatic compounds. |
| XLogP3 | ~2.0 | Estimated based on the lipophilicity of the difluoromethoxy group and the nitroanisole core. |
Spectroscopic Data (Anticipated)
-
¹H NMR: Protons on the aromatic ring will show characteristic splitting patterns influenced by the methoxy, nitro, and difluoromethoxy groups. The difluoromethoxy proton will appear as a triplet with a large coupling constant (J ≈ 72-75 Hz).[1]
-
¹³C NMR: The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. Aromatic carbons will show shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy and difluoromethoxy groups.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 203.14 would be expected, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
A plausible and efficient synthesis of 5-(Difluoromethoxy)-2-nitroanisole would involve the difluoromethylation of the corresponding phenolic precursor, 4-methoxy-3-nitrophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-(Difluoromethoxy)-2-nitroanisole.
Detailed Experimental Protocol: Difluoromethylation of 4-Methoxy-3-nitrophenol
This protocol is based on established methods for the difluoromethylation of phenols.[5]
Materials:
-
4-Methoxy-3-nitrophenol[6]
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxy-3-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-(Difluoromethoxy)-2-nitroanisole.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-(Difluoromethoxy)-2-nitroanisole is governed by the interplay of its functional groups on the aromatic ring.
Electrophilic Aromatic Substitution
The methoxy and difluoromethoxy groups are ortho, para-directing, while the nitro group is a meta-directing deactivator. The positions ortho to the methoxy and difluoromethoxy groups and meta to the nitro group are the most likely sites for electrophilic attack.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, the difluoromethoxy group itself can sometimes act as a leaving group under harsh nucleophilic conditions.[7]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a key synthetic handle for further derivatization. This transformation is crucial for the synthesis of various heterocyclic compounds.[8]
Caption: Key transformation of 5-(Difluoromethoxy)-2-nitroanisole.
Experimental Protocol: Reduction of the Nitro Group
This protocol is adapted from procedures for the reduction of similar nitroaromatics.[8]
Materials:
-
5-(Difluoromethoxy)-2-nitroanisole
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5-(Difluoromethoxy)-2-nitroanisole (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(Difluoromethoxy)-2-methoxyaniline.
Potential Applications
The unique properties of the difluoromethoxy group make 5-(Difluoromethoxy)-2-nitroanisole a valuable intermediate in several areas:
-
Medicinal Chemistry: The resulting 4-(Difluoromethoxy)-2-methoxyaniline is a precursor for the synthesis of benzimidazoles, which are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The difluoromethoxy group can enhance the drug-like properties of these scaffolds.
-
Agrochemicals: Fluorinated compounds are widely used in the development of herbicides and pesticides.[10] The structural motifs accessible from 5-(Difluoromethoxy)-2-nitroanisole could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
-
Materials Science: Nitroaromatic compounds can be used in the synthesis of polymers and dyes. The incorporation of the difluoromethoxy group can impart unique optical and electronic properties to these materials.[10]
Safety and Handling
Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[11]
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials.[11]
Conclusion
5-(Difluoromethoxy)-2-nitroanisole is a promising building block for the synthesis of a variety of functional molecules. Its unique combination of a reactive nitro group and a property-enhancing difluoromethoxy group makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on sound chemical principles and data from analogous compounds.
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